2-Amino-4,5-difluorobenzenethiol
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Overview
Description
2-Amino-4,5-difluorobenzenethiol is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 2-Amino-4,5-difluorobenzenethiol is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-Amino-4,5-difluorobenzenethiol has various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to cell death. It also inhibits the activity of proteins involved in cancer cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Amino-4,5-difluorobenzenethiol in lab experiments is its specificity towards cancer cells. It has been shown to be effective in killing cancer cells while leaving normal cells unharmed. However, one of the limitations is its low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-Amino-4,5-difluorobenzenethiol. One direction is to study its potential use in combination with other anti-cancer drugs to increase its effectiveness. Another direction is to study its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 2-Amino-4,5-difluorobenzenethiol is a promising compound that has shown potential in various scientific research applications. Its anti-cancer properties and specificity towards cancer cells make it a valuable tool in cancer research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
2-Amino-4,5-difluorobenzenethiol can be synthesized using various methods. One of the most common methods is the reaction of 2,4-difluoronitrobenzene with thiourea in the presence of a reducing agent. The product obtained is then treated with sodium hydroxide to obtain 2-Amino-4,5-difluorobenzenethiol. Other methods involve the reaction of 2,4-difluoronitrobenzene with thiol compounds such as thiophenol or 2-mercaptobenzothiazole.
Scientific Research Applications
2-Amino-4,5-difluorobenzenethiol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to be effective in the treatment of breast cancer and lung cancer.
properties
IUPAC Name |
2-amino-4,5-difluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUSXLCPJCIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592546 |
Source
|
Record name | 2-Amino-4,5-difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-difluorobenzenethiol | |
CAS RN |
131105-93-6 |
Source
|
Record name | 2-Amino-4,5-difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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